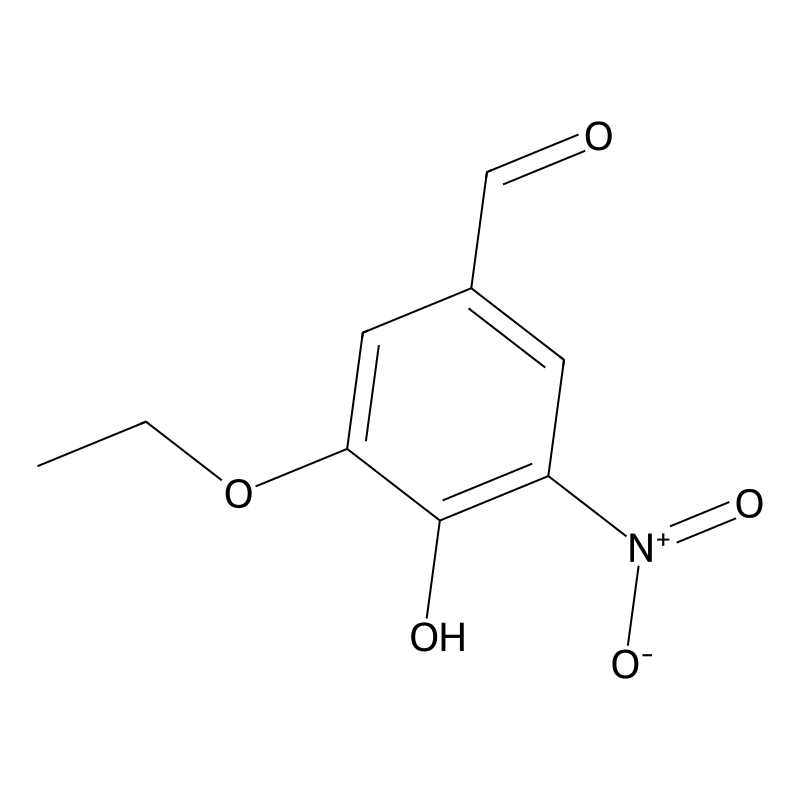

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for 3,4-dihydroxy-5-nitrobenzaldehyde

One research paper describes a method for synthesizing 3,4-dihydroxy-5-nitrobenzaldehyde, a compound of potential interest, from 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde using zinc chloride, water, and hydrochloric acid []. This suggests that 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde may be a useful starting material for further chemical modifications.

Potential for Further Exploration

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde is an organic compound with the molecular formula . It features a benzaldehyde group substituted with an ethoxy group at the 3-position, a hydroxy group at the 4-position, and a nitro group at the 5-position. This compound is characterized by its crystalline solid form and is notable for its role as an intermediate in various chemical syntheses, particularly in pharmaceuticals .

Key Reaction:- Dealkylation:

While specific biological activities of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde are not extensively documented, compounds with similar structures often exhibit various biological properties. For instance, derivatives of nitrobenzaldehydes are known for their potential antibacterial and antifungal activities. The presence of the nitro group is particularly significant as it can enhance biological activity through mechanisms such as reactive oxygen species generation .

The synthesis of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde can be achieved through several methods:

- Direct Ethoxylation: Ethoxylation of 4-hydroxy-5-nitrobenzaldehyde using ethyl iodide or a similar ethylating agent in the presence of a base.

- Nitration followed by Ethoxylation: Nitration of 4-hydroxybenzaldehyde followed by subsequent ethoxylation.

- From Entacapone: It can also be produced as a by-product during the synthesis of entacapone, a drug used in Parkinson's disease treatment .

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde serves primarily as an intermediate in organic synthesis. Its derivatives are utilized in the pharmaceutical industry for developing drugs that target various diseases, including those related to neurodegenerative disorders. Additionally, it may be employed in research laboratories for synthesizing other complex organic compounds due to its reactive functional groups .

Interaction studies involving 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde focus on its reactivity with other chemical agents and its role as an intermediate in synthesizing biologically active compounds. For instance, studies have shown that this compound can interact with Lewis acids to facilitate dealkylation reactions effectively. The unique combination of functional groups allows for diverse interactions that can lead to novel synthetic pathways .

Several compounds share structural similarities with 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde | Contains a methoxy group instead of ethoxy | |

| 3-Hydroxy-5-nitrobenzaldehyde | Lacks an ethoxy or hydroxy substituent | |

| 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde | Similar structure but different positioning |

Uniqueness: The presence of both ethoxy and hydroxy groups in specific positions distinguishes 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde from its analogs. This unique substitution pattern contributes to its specific reactivity and potential biological activities, making it valuable in synthetic chemistry and pharmaceutical applications .

| Property | Value |

|---|---|

| Chemical Formula | C9H9NO5 |

| Molecular Weight | 211.17 g/mol |

| CAS Number | 178686-24-3 |

| Appearance | Yellow crystalline solid |

| Synonyms | 2-Ethoxy-4-formyl-6-nitrophenol, 5-Nitroethylvanillin |

| EINECS Number | 605-831-8 |

| Monoisotopic Mass | 211.048072 |